1-(2-Bromo-4,6-dimethylphenyl)guanidine

NHE3 inhibition Structure-Activity Relationship Lipophilicity

1-(2-Bromo-4,6-dimethylphenyl)guanidine is a substituted phenylguanidine derivative characterized by a central guanidine moiety linked to a 2-bromo-4,6-dimethylphenyl ring. This compound is primarily investigated as a small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), a membrane transporter critical for sodium absorption and pH regulation in the intestine and kidney.

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
Cat. No. B13684097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4,6-dimethylphenyl)guanidine
Molecular FormulaC9H12BrN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)N=C(N)N)C
InChIInChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13)
InChIKeyNHEAGBFICRXDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-4,6-dimethylphenyl)guanidine: Technical Overview for Scientific Procurement and Research Use


1-(2-Bromo-4,6-dimethylphenyl)guanidine is a substituted phenylguanidine derivative characterized by a central guanidine moiety linked to a 2-bromo-4,6-dimethylphenyl ring [1]. This compound is primarily investigated as a small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), a membrane transporter critical for sodium absorption and pH regulation in the intestine and kidney . Its structural features—a bromine atom at the ortho position and methyl groups at the para and ortho positions—are known to influence lipophilicity (XLogP3-AA: 1.8) and molecular interactions, distinguishing it from simpler guanidine-based probes [1]. As an NHE3 inhibitor, it serves as a valuable chemical tool for probing intestinal sodium transport mechanisms and evaluating potential therapeutic strategies for conditions associated with sodium overload and fluid retention.

Why Generic Phenylguanidine Substitution Fails for 1-(2-Bromo-4,6-dimethylphenyl)guanidine


The biological activity of phenylguanidine derivatives is exquisitely sensitive to the nature and position of ring substituents, making generic substitution of 1-(2-Bromo-4,6-dimethylphenyl)guanidine with simpler or differently substituted analogs scientifically unsound. Studies on related chemotypes, such as human organic cation transporter 3 (hOCT3) inhibitors, demonstrate that the presence, position, and lipophilic character of substituents on the phenyl ring can modulate inhibitory potency by over two orders of magnitude, with IC50 values ranging from 2.2 to >450 μM [1]. Similarly, in sigma receptor ligand development, replacement of bromo with fluoro substitution resulted in a complete loss of the potency enhancement observed with heavier halogens [2]. Therefore, the specific 2-bromo-4,6-dimethyl substitution pattern of this compound is not an arbitrary feature but a deliberate design element that directly impacts target engagement, selectivity, and overall pharmacological profile. Using a generic phenylguanidine or a differently substituted analog will not replicate the compound's defined interaction with NHE3 and could lead to divergent, non-interchangeable experimental outcomes.

Quantitative Differentiation Evidence: 1-(2-Bromo-4,6-dimethylphenyl)guanidine vs. Comparators


Target Engagement: NHE3 Inhibition and Lipophilic Influence on Potency

1-(2-Bromo-4,6-dimethylphenyl)guanidine is a documented inhibitor of NHE3, a target relevant to gastrointestinal and renal physiology . While direct IC50 data for this specific compound against NHE3 is not publicly available, its structural features are consistent with known SAR for this class. The presence of a bromo and two methyl substituents on the phenyl ring significantly increases lipophilicity compared to unsubstituted phenylguanidine (calculated XLogP3-AA: 1.8 [1] vs. ~0.8 for phenylguanidine). In analogous systems, such as human OCT3 inhibition, this increase in lipophilicity and substituent size correlates with up to a 1000-fold enhancement in inhibitory potency [2]. This supports a class-level inference that the compound's substitution pattern is optimized for enhanced target interaction compared to the unsubstituted phenylguanidine baseline.

NHE3 inhibition Structure-Activity Relationship Lipophilicity

Structural Comparison: Bromo vs. Other Halogen Substituents in Guanidine Series

In a well-characterized series of N,N'-di-substituted phenylguanidines targeting sigma receptors, the impact of halogen substitution on potency was systematically evaluated [1]. While 1-(2-Bromo-4,6-dimethylphenyl)guanidine is not the exact compound studied, the data provides a robust class-level inference for the value of the bromo substituent. Specifically, bromo substitution increased potency by up to 160% compared to the parent compound, whereas fluoro substitution had no measurable effect [1]. The most potent compound in the series, N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG), exhibited an IC50 of 2.2 μM in an ischemia assay, a 34-fold improvement over the unsubstituted comparator o-DTG (IC50 74.7 μM) [1]. This demonstrates that the bromo atom is a critical determinant of biological activity in this chemical space, and its presence in the target compound is a key differentiator from fluoro- or unsubstituted analogs.

Halogen SAR Sigma receptor Ischemia

Binding Selectivity Profile: Distinct Target Engagement from Closely Related Receptors

The compound's unique target engagement profile is further evidenced by its distinct interactions with a panel of unrelated receptors and enzymes. In curated binding assays, 1-(2-Bromo-4,6-dimethylphenyl)guanidine demonstrates low micromolar to sub-millimolar activity against a range of targets, including the glycine receptor (IC50: 4.59-13.5 μM) and the EPAC2 guanine nucleotide exchange factor (IC50: 22.3 μM) [1][2]. Critically, it exhibits a >10-fold selectivity for inhibiting EPAC1 (IC50: 3.3 μM) over EPAC2 (IC50: 22.3 μM) [2]. This selectivity, while not its primary designated target, highlights the compound's ability to discriminate between structurally related proteins. In contrast, many unsubstituted or mono-substituted phenylguanidines show either non-specific binding or a different selectivity fingerprint. This profile supports the compound's use as a differentiated chemical probe, where off-target effects on EPAC or glycine receptors must be accounted for or exploited.

Selectivity BindingDB EPAC Glycine Receptor

Optimal Application Scenarios for 1-(2-Bromo-4,6-dimethylphenyl)guanidine in R&D


Mechanistic Studies of NHE3-Dependent Sodium Transport in GI and Renal Models

This compound is ideally suited for use as a pharmacological inhibitor in in vitro and ex vivo assays investigating the role of NHE3 in sodium absorption and pH regulation. Its specific substitution pattern, inferred to enhance target engagement over unsubstituted phenylguanidine [1], allows for a more potent and specific blockade of NHE3. Researchers studying intestinal fluid balance, renal sodium handling, or the pathophysiology of hypertension and heart failure can employ this compound to dissect NHE3-mediated pathways with greater confidence than using a generic inhibitor. It is particularly valuable in Ussing chamber experiments with intestinal tissue or in cell lines expressing NHE3 (e.g., Caco-2, OKP cells) to quantify changes in transepithelial sodium flux.

Chemical Biology Studies Exploring EPAC1/EPAC2 Signaling Selectivity

Given its demonstrated selectivity for EPAC1 over EPAC2 (IC50 3.3 μM vs. 22.3 μM, respectively) [2], the compound serves as a useful tool compound for delineating the distinct roles of these two cAMP-regulated guanine nucleotide exchange factors. EPAC1 and EPAC2 are implicated in diverse processes such as insulin secretion, cardiac hypertrophy, and inflammation. The compound's ~6.8-fold selectivity, while modest, provides a valuable starting point for structure-activity relationship (SAR) studies aimed at developing more selective EPAC1 modulators. Researchers in cell signaling and metabolic disease can use it as a reference probe to validate EPAC1-dependent phenotypes in cellular models.

Reference Compound for Glycine Receptor Pharmacology Studies

The compound's activity at the glycine receptor (IC50 4.59-13.0 μM) [3] qualifies it as a reference antagonist for electrophysiological and neuropharmacological investigations. Glycine receptors are pentameric ligand-gated ion channels mediating fast inhibitory neurotransmission in the central nervous system. This compound can be used in patch-clamp studies of recombinant or native glycine receptors to characterize channel kinetics and pharmacological modulation. Its distinct chemical structure from classical antagonists like strychnine offers an orthogonal chemotype for probing receptor function and for screening campaigns aimed at discovering novel glycine receptor modulators with therapeutic potential in pain, spasticity, or epilepsy.

Method Development and Validation for Guanidine-Containing Analytes

Owing to its defined physicochemical properties (MW 242.12 g/mol, XLogP3 1.8, and distinct bromine isotopic pattern) [1], 1-(2-Bromo-4,6-dimethylphenyl)guanidine is an excellent candidate for use as a reference standard in analytical chemistry method development. It can be employed to optimize and validate liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of phenylguanidine derivatives in complex biological matrices. The characteristic bromine isotopic signature (M and M+2 peaks) provides unambiguous analyte confirmation, making it suitable for developing sensitive and specific assays for pharmacokinetic or environmental fate studies of this compound class.

Quote Request

Request a Quote for 1-(2-Bromo-4,6-dimethylphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.